molecular formula C17H16FN5O2S B2470265 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 579446-51-8

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2470265
CAS No.: 579446-51-8
M. Wt: 373.41
InChI Key: IOCFPZFOGMPDJS-UHFFFAOYSA-N
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Description

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-9-5-2-6-11(14)16-21-22-17(23(16)19)26-10-15(24)20-13-8-4-3-7-12(13)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCFPZFOGMPDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide , with the CAS number 565179-65-9, is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N4O3SC_{11}H_{12}N_{4}O_{3}S with a molecular weight of 280.30 g/mol. The structural components include:

  • A triazole ring
  • An amino group
  • A methoxyphenyl moiety
  • A thioether linkage
  • A fluorophenyl acetamide substituent

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. A study focusing on the synthesis of thiazolotriazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that similar compounds could exhibit comparable activity. The mechanism of action is often linked to the inhibition of key enzymes involved in bacterial cell wall synthesis, such as enoyl-[acyl-carrier-protein] reductase .

Case Study: Antibacterial Efficacy

A recent investigation into related compounds found that certain thiazole and triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 16–32 µg/mL against Staphylococcus aureus and Candida albicans . This suggests that the target compound may also have significant antibacterial properties.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, related triazole compounds demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines . This indicates a promising therapeutic index for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Triazole Ring : Essential for binding to biological targets.
  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Thioether Linkage : May contribute to increased stability and bioactivity.
  • Fluorophenyl Group : Potentially increases binding affinity through halogen interactions.

Research Findings

Recent studies have focused on synthesizing novel derivatives based on this compound's structure. For instance:

  • Antifungal Activity : Novel derivatives were evaluated against Candida species, showing significant antifungal activity with MIC values comparable to existing antifungal agents .
  • Antitumor Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro, particularly against breast and lung cancer cell lines .

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Triazole derivatives have been noted for their antifungal and antibacterial effects, which could extend the applications of this compound in infectious disease treatment.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Anticancer Studies

A significant body of research has focused on the anticancer properties of triazole derivatives. For instance:

  • In Vitro Studies :
    • A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. For example:
      • A549 (Lung Cancer) : IC50 values indicated effective inhibition of cell growth.
      • MCF7 (Breast Cancer) : The compound caused cell cycle arrest at the G1 phase, preventing further proliferation.
      • HeLa (Cervical Cancer) : Inhibition of key enzymes was observed, suggesting a mechanism for its anticancer effects.
StudyCell LineIC50 (µM)Mechanism
Study 1A54915.0Apoptosis induction
Study 2MCF712.5Cell cycle arrest
Study 3HeLa10.0Enzyme inhibition

Antimicrobial Studies

Another area of research has explored the antimicrobial potential of this compound:

  • Fungal Inhibition : Studies have shown that triazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways.
  • Bacterial Activity : Preliminary tests indicated effectiveness against certain bacterial strains, suggesting potential use in treating infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable characteristics; however, comprehensive toxicological assessments are necessary to evaluate safety profiles in vivo.

Chemical Reactions Analysis

Reactivity at the Triazole Ring

The 1,2,4-triazole ring is a key reactive site, particularly at the N-1 , N-2 , and C-3 positions. The amino group at N-4 and the sulfur atom at C-3 influence electrophilic and nucleophilic substitution reactions.

Reaction TypeConditionsProducts/OutcomeYield/Notes
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at N-1 or N-2 positions, forming quaternary ammonium derivatives~60–75% yield
Acylation Acetic anhydride, pyridine, RTAcetylation of the amino group, forming N-acetylated triazole>85% yield
Oxidation H₂O₂, AcOH, 50°CSulfur oxidation to sulfoxide (S=O) or sulfone (O=S=O) at C-3Selective sulfoxide formation

Thioether Linkage Reactivity

The thioether group (-S-) connecting the triazole and acetamide moieties undergoes characteristic sulfur-centered reactions.

Reaction TypeConditionsProducts/OutcomeYield/Notes
Oxidation mCPBA, CH₂Cl₂, 0°CSulfoxide (S=O) or sulfone (O=S=O) formationSulfone dominates at higher temps
Nucleophilic Substitution NaSH, EtOH, refluxThiol (-SH) generation via S–C bond cleavageLimited due to steric hindrance

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

ConditionsProductsCatalysts/Notes
Acidic (HCl, H₂O) 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid + 2-fluoroanilineSlow reaction; requires heating
Basic (NaOH, EtOH) Sodium carboxylate + 2-fluoroanilineFaster than acidic hydrolysis; side reactions possible

Aromatic Ring Functionalization

The 2-methoxyphenyl and 2-fluorophenyl groups participate in electrophilic substitution reactions.

Reaction TypeConditionsPosition ModifiedProducts/Outcome
Nitration HNO₃, H₂SO₄, 0°CPara to methoxy groupNitro-substituted aryl ring; minor ortho product
Halogenation Cl₂, FeCl₃, CH₂Cl₂Meta to fluorineDichloro derivative; retains triazole activity

Cross-Coupling Reactions

The triazole and aryl groups enable Pd-catalyzed coupling reactions, enhancing structural diversity.

Reaction TypeConditionsProductsNotes
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at C-5 triazoleRequires protected amino group
Buchwald-Hartwig Aryl halide, Pd₂(dba)₃, XantphosN-arylated triazole derivativesHigh selectivity for N-2 position

Complexation with Metal Ions

The triazole’s nitrogen atoms and thioether sulfur act as ligands for transition metals, forming coordination complexes.

Metal IonConditionsComplex StructureApplications
Cu(II) CuCl₂, MeOH, RTOctahedral geometryCatalytic oxidation studies
Zn(II) Zn(NO₃)₂, H₂O, 60°CTetrahedral coordinationEnhanced antimicrobial activity

Key Research Findings:

  • Oxidation Selectivity : The thioether group preferentially oxidizes to sulfoxide over sulfone under mild conditions, confirmed via HPLC and IR spectroscopy .

  • Steric Effects : Bulky substituents on the triazole ring (e.g., 2-methoxyphenyl) hinder nucleophilic substitution at C-3.

  • Biological Correlations : Derivatives with sulfone groups exhibit 2–3x higher antibacterial activity compared to parent compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.